Coniferyl alcohol
CAS No.: 458-35-5
VCID: VC21329268
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Description |
Coniferyl alcohol is a phenolic compound that plays a crucial role in the biosynthesis of lignin, a complex organic polymer found in the cell walls of plants. It is one of the three primary monolignols, along with sinapyl alcohol and p-coumaryl alcohol, which are involved in the formation of lignin. The structure of coniferyl alcohol includes a phenylpropanoid backbone with a hydroxyl group attached to the terminal carbon atom, making it a key precursor in the lignification process. Role in Lignin BiosynthesisLignin is a critical component of plant cell walls, providing structural support and protection against pathogens. Coniferyl alcohol is converted into coniferyl aldehyde and then into coniferyl acetate before being polymerized into lignin. This process involves the action of enzymes such as peroxidases and laccases, which catalyze the oxidative coupling of monolignols to form lignin polymers.
Biological Functions and ApplicationsConiferyl alcohol and its derivatives have been studied for their potential biological activities, including antioxidant and antimicrobial properties. These properties make them candidates for use in pharmaceutical and cosmetic applications. Additionally, understanding the biosynthesis of lignin is crucial for improving wood processing and biofuel production, as lignin can interfere with these processes.
Research Findings and StudiesRecent studies have focused on the genetic manipulation of plants to alter lignin composition and content, using coniferyl alcohol as a key target. For example, modifying the expression of genes involved in monolignol biosynthesis can lead to changes in lignin structure, which can improve the digestibility of plant biomass for biofuel production.
|
||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 458-35-5 | ||||||||||||||||||||||||||||
Product Name | Coniferyl alcohol | ||||||||||||||||||||||||||||
Molecular Formula | C10H12O3 | ||||||||||||||||||||||||||||
Molecular Weight | 180.20 g/mol | ||||||||||||||||||||||||||||
IUPAC Name | 4-(3-hydroxyprop-1-enyl)-2-methoxyphenol | ||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3 | ||||||||||||||||||||||||||||
Standard InChIKey | JMFRWRFFLBVWSI-UHFFFAOYSA-N | ||||||||||||||||||||||||||||
Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/CO)O | ||||||||||||||||||||||||||||
SMILES | COC1=C(C=CC(=C1)C=CCO)O | ||||||||||||||||||||||||||||
Canonical SMILES | COC1=C(C=CC(=C1)C=CCO)O | ||||||||||||||||||||||||||||
Melting Point | 74 °C | ||||||||||||||||||||||||||||
Physical Description | Solid; [Merck Index] White or yellow hygroscopic powder; [Alfa Aesar MSDS] Solid |
||||||||||||||||||||||||||||
Related CAS | 26745-55-1 | ||||||||||||||||||||||||||||
Synonyms | 4-Hydroxy-3-methoxycinnamyl alcohol | ||||||||||||||||||||||||||||
Vapor Pressure | 0.0000088 [mmHg] | ||||||||||||||||||||||||||||
PubChem Compound | 9983 | ||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume